molecular formula C8H9BN2O2S B13343757 (4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13343757
M. Wt: 208.05 g/mol
InChI Key: BJUNEJDLNKQNNQ-UHFFFAOYSA-N
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Description

(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various aryl or vinyl-substituted thiophenes.

Scientific Research Applications

(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both the imidazole and thiophene rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C8H9BN2O2S

Molecular Weight

208.05 g/mol

IUPAC Name

[4-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O2S/c1-6-10-2-3-11(6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3

InChI Key

BJUNEJDLNKQNNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2C=CN=C2C)(O)O

Origin of Product

United States

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